molecular formula C14H10N2O2 B1584467 phenyl N-(4-cyanophenyl)carbamate CAS No. 71130-54-6

phenyl N-(4-cyanophenyl)carbamate

Cat. No.: B1584467
CAS No.: 71130-54-6
M. Wt: 238.24 g/mol
InChI Key: BXXVRXJSDVTMJN-UHFFFAOYSA-N
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Description

phenyl N-(4-cyanophenyl)carbamate is a chemical compound belonging to the carbamate family. It is characterized by the presence of a phenyl group and a 4-cyanophenyl group linked by a carbamate moiety. This compound is known for its diverse applications in various fields, including agriculture, medicine, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: phenyl N-(4-cyanophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-cyanophenol under controlled conditions. This reaction typically requires a solvent such as toluene and a catalyst like tin triflate to facilitate the formation of the carbamate bond .

Industrial Production Methods: In industrial settings, the production of phenyl (4-cyanophenyl)carbamate often involves large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: phenyl N-(4-cyanophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert phenyl (4-cyanophenyl)carbamate into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or cyanophenyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed:

    Oxidation: Formation of phenyl (4-cyanophenyl)carbamate oxides.

    Reduction: Formation of phenyl (4-aminophenyl)carbamate.

    Substitution: Formation of various substituted carbamates depending on the reagents used.

Scientific Research Applications

phenyl N-(4-cyanophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as a pesticide and herbicide in agriculture, as well as a preservative in the food industry.

Mechanism of Action

The mechanism of action of phenyl (4-cyanophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

phenyl N-(4-cyanophenyl)carbamate can be compared with other carbamate compounds, such as:

  • 4-Cyanophenyl N-(1-naphthyl)carbamate
  • 4-Cyanophenyl N-(2,5-dimethoxyphenyl)carbamate
  • 4-Cyanophenyl N-(2,3-dichlorophenyl)carbamate
  • 4-Cyanophenyl N-(2-methoxyphenyl)carbamate

Uniqueness: this compound is unique due to its specific combination of phenyl and 4-cyanophenyl groups, which confer distinct chemical and biological properties. Its versatility in various applications, from agriculture to medicine, highlights its importance in scientific research and industrial use .

Properties

IUPAC Name

phenyl N-(4-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-10-11-6-8-12(9-7-11)16-14(17)18-13-4-2-1-3-5-13/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXVRXJSDVTMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2072251
Record name Phenyl (4-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2072251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71130-54-6
Record name Phenyl N-(4-cyanophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71130-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-cyanophenyl)-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-(4-cyanophenyl)-, phenyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl (4-cyanophenyl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl (4-cyanophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.354
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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